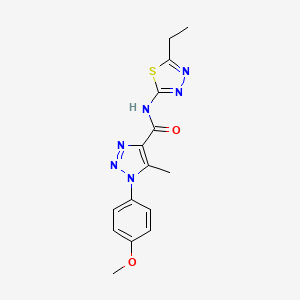
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to the specified molecule often involves multi-step reactions, starting from basic heterocyclic frameworks such as thiadiazoles and triazoles. A typical synthesis might involve cyclization reactions, condensation with appropriate aldehydes or ketones, and further functionalization to introduce various substituents like ethyl, methoxy, and methyl groups into the molecule (Wawrzycka-Gorczyca & Siwek, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, which reveals details about the arrangement of atoms, bond lengths, angles, and interactions such as hydrogen bonding and π-π stacking. These structural features significantly influence the molecule's chemical behavior and physical properties (Dong & Wang, 2005).
Chemical Reactions and Properties
Compounds containing thiadiazole and triazole rings are known for their reactivity towards various chemical reagents, facilitating a range of chemical transformations. These reactions include nucleophilic substitution, cycloadditions, and electrophilic addition, allowing the introduction of different functional groups or the formation of new rings (Zadorozhnii et al., 2019).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are closely related to the molecule's structural features. These properties are crucial for determining the compound's applicability in various fields, including materials science and chemical synthesis (Fedotov et al., 2022).
Chemical Properties Analysis
Chemical properties, including reactivity patterns, stability under different conditions, and interaction with other chemical species, are essential for understanding the compound's behavior in chemical reactions and potential applications. The presence of electron-withdrawing or donating groups and the heterocyclic rings' nature significantly influence these properties (Mohamed, 2021).
科学的研究の応用
Synthesis and Chemical Properties
- The compound is related to a variety of heterocyclic motifs such as 1,3,4-thiadiazole and 1,2,4-triazole, which are known for their versatility in chemical synthesis. These heterocycles can be synthesized through different methods, including microwave-assisted synthesis, which offers advantages in terms of reaction speed and efficiency. For example, a study by Başoğlu et al. (2013) demonstrated the microwave-assisted synthesis of hybrid molecules containing 1,3,4-thiadiazole and 1,2,4-triazole rings, showcasing the potential for creating diverse chemical structures incorporating similar heterocyclic frameworks (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Biological Activities
- Compounds containing 1,3,4-thiadiazole and 1,2,4-triazole rings have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, Gomha et al. (2017) explored novel thiazole and 1,3,4-thiadiazole derivatives as potent anticancer agents, highlighting the therapeutic potential of such compounds in oncology research (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Material Science Applications
- Heterocyclic compounds like the one are also investigated for their applications in material science, such as the development of liquid crystalline materials and fluorescent dyes. For example, Tomma et al. (2009) synthesized novel compounds containing 1,3,4-thiadiazole and 1,2,4-triazole rings, showing liquid crystalline properties, which could be relevant for applications in display technologies (Tomma, Rou'il, & Al-dujaili, 2009).
特性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-4-12-17-19-15(24-12)16-14(22)13-9(2)21(20-18-13)10-5-7-11(23-3)8-6-10/h5-8H,4H2,1-3H3,(H,16,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQNKIGSGUVROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

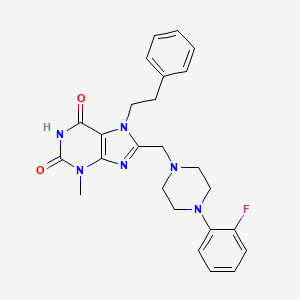
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2489838.png)
![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2489840.png)
![3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2489841.png)
![3-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2489842.png)
![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2489844.png)
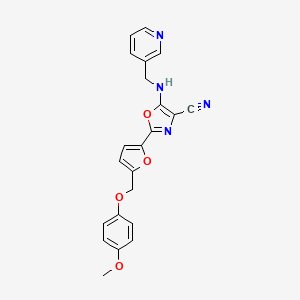
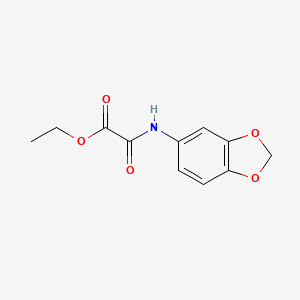
![N-[(4-fluorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489847.png)
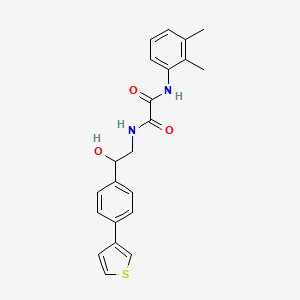
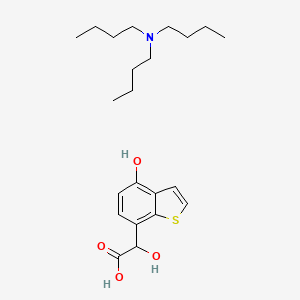
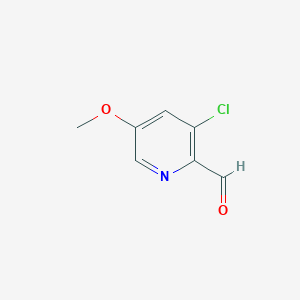
![2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2489857.png)
